Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Alzheimer's disease Gamma-secretase inhibition Structure-Activity Relationship (SAR)

Sourcing a well-characterized tetrahydroquinoline carbamate for acetylcholinesterase (AChE) inhibitor lead optimization can delay CNS drug discovery programs. Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS 955775-14-1) directly addresses this bottleneck as a pre-defined SAR probe: - Features the critical N-1 methylsulfonyl group, which enhances solubility and reduces logD compared to N-benzyl or N-propargyl analogs, enabling clearer interpretation of ADME data in PAMPA and microsomal stability assays. - The C-7 ethyl carbamate moiety supports faster carbamylation kinetics than aryl carbamates, making it ideal for reversible or short-duration AChE inhibition profiling. - Supplied with confirmed identity (MW: 298.36, MF: C13H18N2O4S) and ready-to-ship stock, eliminating custom synthesis lead times.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36
CAS No. 955775-14-1
Cat. No. B2461377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
CAS955775-14-1
Molecular FormulaC13H18N2O4S
Molecular Weight298.36
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
InChIInChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)
InChIKeyYADHXYXDPBIUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate for Alzheimer's & Neurodegenerative Research


Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic small molecule belonging to the class of N-sulfonylated tetrahydroquinoline carbamates. Its structure features a methylsulfonyl electron-withdrawing group at the tetrahydroquinoline N-1 position and an ethyl carbamate moiety at the C-7 position. This compound was disclosed within a broader chemotype patented as inhibitors of central acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease and related neurodegenerative conditions [1]. The compound is also cataloged by chemical vendors as a research tool for investigating antimicrobial, antiviral, and anticancer properties, with the methylsulfonyl group postulated to enhance solubility and bioavailability compared to other tetrahydroquinoline derivatives .

1
AChE Pathway Studies
Supports acetylcholinesterase inhibition assays and lead optimization for neurodegeneration research models.
2
Scaffold-Hopping Tool
Methylsulfonyl-bearing tetrahydroquinoline carbamate for gamma-secretase or kinase selectivity research workflows.
3
Antimicrobial Screening
Reported antimicrobial investigation context; requires independent MIC validation and mechanism-of-action studies.

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate Differentiation from In-Class Analogs


The tetrahydroquinoline carbamate scaffold has been explored across diverse biological targets, including acetylcholinesterase (AChE) for Alzheimer's disease [1], gamma-secretase for Alzheimer's disease [2], RORγ for inflammatory disorders [3], and PAS kinase for diabetes [4]. Critically, each target requires a distinct pharmacophoric arrangement: the N-1 sulfonyl substituent identity, the C-7 carbamate alkyl chain, and the linker between the core and the carbamate all dictate target engagement, potency, and selectivity. For instance, Guo et al. (2007) demonstrated that within tetrahydroquinoline sulfonamide carbamates targeting gamma-secretase, a mere change from a two-carbon to a three-carbon linker between the core and carbamate could result in approximately 5-fold potency shifts, while different amine substituents on the carbamate produced IC50 values ranging from 60 nM to 1900 nM [2]. Therefore, the specific combination of a methylsulfonyl group at N-1 and an ethyl carbamate at C-7 is not interchangeable with analogs carrying other N-1 substituents (e.g., benzyl, propargyl, or 4-chlorophenylsulfonyl) or other carbamate groups, as these structural differences can fundamentally alter biological activity.

N-1 Substituent Methylsulfonyl analogs may not transfer directly from 4-chlorophenylsulfonyl, benzyl, or propargyl series; target engagement and ADME profile can shift significantly.
C-7 Carbamate Ethyl carbamate kinetics for AChE may differ from aryl carbamates; enzyme residence time and BuChE selectivity require independent verification.
Application Scope Antimicrobial screening context may not reproduce across strain panels; class-level inference from CNS-focused analogs limits direct substitution assumptions.

Differentiation Evidence: Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate vs. Closest Analogs


N-1 Methylsulfonyl vs. 4-Chlorophenylsulfonyl Substituent Effects

The target compound carries an N-1 methylsulfonyl group, whereas the tetrahydroquinoline sulfonamide carbamates reported by Guo et al. (2007) as gamma-secretase inhibitors uniformly employ an N-1 4-chlorophenylsulfonyl substituent [1]. While direct gamma-secretase IC50 data for the target compound are not publicly available, the structural difference is significant: the methylsulfonyl group has a smaller steric profile (molar refractivity ~13.3 vs. ~42.5 for 4-chlorophenylsulfonyl) and distinct electronic properties, which can alter target binding, metabolic stability, and solubility. Additionally, the methylsulfonyl group has been noted to enhance aqueous solubility and oral bioavailability in related tetrahydroquinoline series compared to larger arylsulfonyl substituents . For procurement decisions, this means the target compound is not interchangeable with the 4-chlorophenylsulfonyl analogs from the Guo et al. series.

N-1 Methylsulfonyl vs. 4-Cl-Ph-Sulfonyl
Class-level inference
Methylsulfonyl molar refractivity ~13.3 vs. ~42.5 cm³/mol; MW difference ~166 g/mol
Steric and electronic divergence suggests target engagement and solubility profiles may differ.
No head-to-head gamma-secretase data available; source is structural comparison and in silico property analysis.
Alzheimer's disease Gamma-secretase inhibition Structure-Activity Relationship (SAR)

C-7 Ethyl Carbamate vs. Aryl Carbamate in AChE Inhibition

The target compound bears an ethyl carbamate (–NHCOOEt) at the C-7 position. In contrast, the representative compounds disclosed in U.S. Patent 8,946,261 (Kumar et al.) primarily feature aryl carbamates (e.g., 2-methylphenylcarbamate, 4-fluorophenylcarbamate) or dimethylcarbamate at the equivalent position [1]. The patent establishes that the carbamate moiety acts as the AChE inhibitory pharmacophore. Within carbamate-based AChE inhibitors, the alkyl vs. aryl nature of the carbamate profoundly influences carbamylation rate, enzyme residence time, and selectivity over butyrylcholinesterase (BuChE). Ethyl carbamates typically exhibit faster carbamylation and shorter enzyme half-life compared to aryl carbamates, which may be desirable for achieving a more controllable duration of AChE inhibition [2]. However, direct comparative IC50 or kinetic data for this specific compound against the patent-exemplified aryl carbamates remain undisclosed in public literature.

C-7 Ethyl vs. Aryl Carbamate
Class-level inference
Ethyl carbamate (alkyl) generally exhibits faster carbamylation kinetics than aryl carbamates for AChE.
AChE inhibition duration and BuChE selectivity may require assay-specific verification.
Direct comparative IC50 or kinetic data for this specific compound remain undisclosed.
Alzheimer's disease Acetylcholinesterase inhibition Carbamate pharmacophore

Methylsulfonyl vs. Benzyl/Propargyl N-Substituents: BBB & Metabolic Stability

The target compound incorporates a polar methylsulfonyl group at the N-1 position, contrasting with the lipophilic N-benzyl and N-propargyl substituents found in compounds 8a–k and 10a–c of the Kumar et al. AChE inhibitor patent [1]. N-Benzyl and N-propargyl groups are often employed to enhance lipophilicity and passive blood-brain barrier (BBB) penetration, but they also constitute metabolic soft spots susceptible to CYP450-mediated oxidation. The methylsulfonyl group, being more polar and metabolically resistant, may offer a different BBB penetration profile and improved metabolic stability, albeit at the potential cost of reduced passive permeability. This property trade-off is critical for CNS drug discovery; however, no experimentally measured logBB, intrinsic clearance, or brain-to-plasma ratio data have been publicly reported for the target compound or its direct comparators in this specific chemotype.

BBB & Metabolic Stability
Class-level inference
Polar methylsulfonyl vs. lipophilic benzyl/propargyl: expected to alter logD, CNS permeability, and CYP450 susceptibility.
ADME outcomes may diverge; no reported logBB or intrinsic clearance data for direct comparators.
In silico and medicinal chemistry inference; requires experimental ADME profiling in research models.
ADME Blood-brain barrier penetration Metabolic stability

Antimicrobial vs. Neurodegenerative Application Focus

Vendor technical datasheets indicate that ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has been investigated for antimicrobial activity, including inhibition of various bacterial strains . This represents a notable departure from the primary therapeutic focus of closely related tetrahydroquinoline carbamate analogs, which are predominantly directed toward Alzheimer's disease (AChE inhibition) [1] or inflammatory disorders (RORγ inhibition) [2]. The mechanistic basis for this antimicrobial activity has not been disclosed in peer-reviewed literature, and no minimum inhibitory concentration (MIC) values or comparative data against standard antibiotics are currently available for the target compound. However, the presence of both a sulfonamide-like moiety (–SO₂N<) and a carbamate group suggests potential multi-target mechanisms distinct from classical sulfonamide antibiotics.

Antimicrobial vs. CNS Focus
Data to verify
Vendor documentation reports antimicrobial investigation; no quantitative MIC data or peer-reviewed efficacy evidence publicly identified.
Supports antimicrobial screening context only; independent validation of activity and mechanism is required.
Differentiation based on reported application scope, not on demonstrated potency against bacterial strains.
Antimicrobial activity Drug repurposing Broad-spectrum screening

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate Research Applications


AChE Inhibitor Lead Optimization for Alzheimer's Disease

This compound is best deployed as a starting point or comparator within an acetylcholinesterase (AChE) inhibitor lead optimization program targeting Alzheimer's disease. Its N-1 methylsulfonyl and C-7 ethyl carbamate substitution pattern distinguishes it from the aryl carbamate and N-benzyl/N-propargyl analogs exemplified in U.S. Patent 8,946,261 [1]. Researchers can use this compound to probe the SAR around N-1 sulfonyl tolerance and carbamate alkyl chain effects on AChE inhibition potency, selectivity over BuChE, and duration of enzyme inactivation. Given the class-level expectation that ethyl carbamates yield faster carbamylation kinetics than aryl carbamates, this compound may be particularly useful for programs seeking a reversible or short-duration AChE inhibition profile.

Gamma-Secretase Inhibitor Scaffold-Hopping with Methylsulfonyl

The compound can serve as a scaffold-hopping tool in gamma-secretase inhibitor programs. The Guo et al. (2007) series established that tetrahydroquinoline sulfonamide carbamates with a 4-chlorophenylsulfonyl group can achieve gamma-secretase IC50 values as low as 60 nM [1]. Replacing the 4-chlorophenylsulfonyl with a smaller, more polar methylsulfonyl group (as in the target compound) may modulate potency, improve solubility, and reduce lipophilicity-driven off-target effects. Medicinal chemistry teams can use this compound to test whether the methylsulfonyl group maintains gamma-secretase inhibitory activity, thereby expanding the IP space around this chemotype.

Antimicrobial Screening of Sulfonamide-Carbamate Hybrids

Vendor documentation suggests this compound has been investigated for antimicrobial properties [1]. For academic or industrial groups screening for new anti-infective leads, the compound's dual sulfonamide-carbamate architecture presents an opportunity to explore mechanisms beyond classical sulfonamide antibiotics (which target dihydropteroate synthase). Potential applications include screening against drug-resistant bacterial strains, evaluating synergy with existing antibiotics, and investigating whether the AChE-inhibitory carbamate pharmacophore contributes to antimicrobial activity through off-target enzyme inhibition in prokaryotes.

Physicochemical & ADME Profiling of Methylsulfonyl-Substituted CNS Candidates

The target compound provides a valuable tool for ADME scientists seeking to understand the impact of an N-methylsulfonyl substituent on CNS drug properties. Compared to the more lipophilic N-benzyl and N-propargyl analogs from the AChE inhibitor patent [1], the methylsulfonyl group is expected to reduce logD, alter plasma protein binding, and modify metabolic stability. Researchers can use this compound in parallel artificial membrane permeability assays (PAMPA), microsomal stability assays, and plasma protein binding studies to generate quantitative ADME data that inform future CNS drug design involving sulfonamide-containing tetrahydroquinolines.

Application
Selection Property
Validation Focus
AChE Inhibitor Lead Optimization
N-1 sulfonyl and C-7 carbamate substitution pattern
AChE/BuChE selectivity and enzyme inactivation kinetics
Gamma-Secretase Scaffold-Hopping
Methylsulfonyl group as 4-Cl-Ph-sulfonyl replacement
Gamma-secretase inhibitory activity and solubility improvement
Antimicrobial Screening Studies
Sulfonamide-carbamate hybrid architecture
MIC determination and mechanism-of-action against drug-resistant strains
CNS ADME Profiling
N-methylsulfonyl polarity and metabolic resistance
PAMPA permeability, microsomal stability, and plasma protein binding
Quote Request

Request a Quote for Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.